5-Geranyloxy-7-méthoxycoumarine

Vue d'ensemble

Description

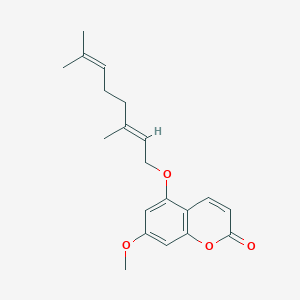

La 5-Géranoxy-7-méthoxycoumarine est un composé coumarinique naturel de formule moléculaire C20H24O4. On le trouve dans les huiles essentielles d'agrumes comme la bergamote . Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés anticancéreuses, antifongiques et antibactériennes .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

5-Geranoxy-7-methoxycoumarin exhibits a molecular formula of C20H24O4. Its mechanism of action involves inducing apoptosis (programmed cell death) in various cell types, which is particularly relevant in cancer research. The compound affects the p38 MAPK signaling pathway, leading to significant inhibition of cell growth in cancer cell lines such as SW480 .

Scientific Research Applications

-

Cancer Research

- Apoptosis Induction : Studies demonstrate that 5-geranoxy-7-methoxycoumarin can induce apoptosis in neuroblastoma cells (SH-SY5Y), promoting cell cycle arrest and increasing reactive oxygen species production . This property makes it a candidate for developing anticancer therapies.

- Synergistic Effects : When combined with other compounds like bergamottin, it enhances cytotoxic effects, making it a promising agent in cancer treatment protocols .

- Antimicrobial Activity

-

Analytical Chemistry

- Standard Reference Material : 5-Geranoxy-7-methoxycoumarin is utilized as a standard in analytical chemistry for the identification and quantification of coumarins in essential oils. Its stability and distinct chemical properties make it suitable for chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Industrial Applications

- Cosmetics and Fragrances

- Food Industry

Case Study 1: Cytotoxicity in Neuroblastoma Cells

A study investigated the effects of 5-geranoxy-7-methoxycoumarin on SH-SY5Y neuroblastoma cells. The results indicated that at concentrations of 25 µM and 50 µM, significant apoptosis was observed after 48 hours of treatment. The study highlighted the compound's potential as an anticancer agent through its ability to disrupt mitochondrial membrane potential and increase reactive oxygen species levels .

Case Study 2: Antimicrobial Efficacy

Research on citron essential oil revealed that compounds including 5-geranoxy-7-methoxycoumarin exhibited strong antimicrobial activity against spoilage microorganisms in fruit-based salads. This finding supports its application in food preservation strategies .

Mécanisme D'action

Target of Action

5-Geranyloxy-7-methoxycoumarin is a natural coumarin that has been found to exhibit anti-cancer, antifungal, and antibacterial activities . The primary targets of this compound are cancer cells, specifically colon cancer cells (SW480) as per the research .

Mode of Action

The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It promotes DNA fragmentation and causes apoptosis through the inhibition of the p38 MAPK signaling pathway in SW480 cells .

Biochemical Pathways

The p38 MAPK signaling pathway is a key biochemical pathway affected by 5-Geranyloxy-7-methoxycoumarin . This pathway plays a crucial role in cellular responses to stress stimuli and is involved in cellular processes such as inflammation, cell cycle regulation, cell death, development, differentiation, senescence, and tumorigenesis .

Result of Action

The compound’s action results in a significant inhibition of cell growth in a time-dependent manner in SW480 cells . It increases the percentage of cells in the sub G1/G0 phase from 5.3% (in control cells) to 18% after 48 h incubation . This indicates a halt in the cell cycle progression, leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of 5-Geranyloxy-7-methoxycoumarin can be influenced by various environmental factors. For instance, it is found in the essential oils of citrus such as bergamot , suggesting that its natural environment and extraction method may impact its bioactivity.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5-Géranoxy-7-méthoxycoumarine implique généralement la réaction de la 7-méthoxycoumarine avec le bromure de géranyle en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique comme l'acétone ou le diméthylformamide (DMF) sous reflux .

Méthodes de production industrielle

La production industrielle de la 5-Géranoxy-7-méthoxycoumarine implique souvent l'extraction d'huiles essentielles d'agrumes, suivie d'une purification par des techniques chromatographiques. Le composé peut être isolé et purifié par chromatographie liquide haute performance (HPLC) ou chromatographie liquide-spectrométrie de masse (LC-MS) .

Analyse Des Réactions Chimiques

Types de réactions

La 5-Géranoxy-7-méthoxycoumarine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former les quinones correspondantes.

Réduction : Les réactions de réduction peuvent la convertir en dérivés dihydro.

Substitution : Elle peut subir des réactions de substitution nucléophile au niveau du groupe géranyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Les nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) sont employés.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés dihydro.

Substitution : Diverses coumarines substituées en fonction du nucléophile utilisé.

Comparaison Avec Des Composés Similaires

Composés similaires

Bergaptène : Une autre coumarine présente dans les huiles essentielles d'agrumes avec des activités biologiques similaires.

Angélicine : Une furanocoumarine avec des propriétés phototoxiques.

Psoralène : Connu pour son utilisation en photochimiothérapie.

Unicité

La 5-Géranoxy-7-méthoxycoumarine est unique en raison de son groupe géranyle spécifique, qui confère des activités biologiques distinctes et améliore sa solubilité dans les solvants organiques. Cela la rend particulièrement utile dans diverses applications industrielles et de recherche .

Activité Biologique

5-Geranoxy-7-methoxycoumarin (C20H24O4) is a natural coumarin derivative primarily found in the essential oils of citrus fruits, particularly bergamot. It belongs to the class of organic compounds known as terpene lactones, characterized by a lactone ring structure. This compound has garnered attention for its diverse biological activities, including antifungal, antibacterial, and potential anticancer effects.

- Molecular Formula : C20H24O4

- CAS Number : 7380-39-4

- Average Molecular Weight : 328.4022 g/mol

- IUPAC Name : 5-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7-methoxy-2H-chromen-2-one

Structure

The structure of 5-geranoxy-7-methoxycoumarin features a methoxy group and a geranyloxy group, contributing to its unique properties and biological activities.

Antifungal Activity

5-Geranoxy-7-methoxycoumarin has demonstrated significant antifungal properties. Studies indicate that it is effective against various fungal strains, making it a candidate for use in food preservation and therapeutic applications. For example, it has been shown to inhibit the growth of pathogens such as Candida albicans and Aspergillus niger .

Antibacterial Activity

Research has also highlighted the antibacterial effects of this compound. It exhibits activity against several bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Emerging studies suggest that 5-geranoxy-7-methoxycoumarin may induce apoptosis in cancer cells. This effect appears to be mediated through various signaling pathways, including the MAPK/ERK pathway and NF-κB signaling . The compound's ability to modulate these pathways presents opportunities for further research into its use in cancer therapy.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antifungal | Effective against Candida spp. | Disruption of cell membranes |

| Effective against Aspergillus spp. | Inhibition of growth | |

| Antibacterial | Effective against various bacteria | Metabolic disruption |

| Anticancer | Induces apoptosis | Modulation of MAPK/ERK and NF-κB |

Case Studies and Research Findings

- Antifungal Efficacy : A study published in Natural Antimicrobials for the Minimal Processing of Foods highlighted the antifungal properties of 5-geranoxy-7-methoxycoumarin, demonstrating its effectiveness in food preservation applications .

- Comparative Profiling : Research conducted on polymethoxylated flavones in citrus germplasms included profiling 5-geranoxy-7-methoxycoumarin, providing insights into its natural variation and potential health benefits .

- Cellular Mechanisms : A recent investigation into the cellular mechanisms revealed that 5-geranoxy-7-methoxycoumarin can activate apoptotic pathways in cancer cells, indicating its potential role as an anticancer agent .

Propriétés

IUPAC Name |

5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOSNJWDJOHGW-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=CC(=CC2=C1C=CC(=O)O2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045382 | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7380-39-4 | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Geranoxy-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-GERANOXY-7-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39A7K6NN3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 - 87 °C | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.